Product packaging for Hydron;hydroxide(Cat. No.:CAS No. 191612-61-0)

Hydron;hydroxide

Cat. No.: B3434714
CAS No.: 191612-61-0
M. Wt: 18.015 g/mol
InChI Key: XLYOFNOQVPJJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Hydron (B225902) and Hydroxide (B78521) Species in Chemical Systems

The Hydron (H+): Isotopic Manifestations and Fundamental Characteristics

The term "hydron" refers to the general name for the positive ion of hydrogen, H⁺, regardless of its nuclear mass. The most common isotope of hydrogen, protium (B1232500) (¹H), has a nucleus consisting of a single proton, and thus the ¹H⁺ ion is simply a proton. wikipedia.org However, hydrogen has other naturally occurring isotopes, namely deuterium (B1214612) (²H or D) and tritium (B154650) (³H or T). wikipedia.orgslideshare.net Deuterium contains one proton and one neutron in its nucleus, while tritium has one proton and two neutrons. slideshare.netquora.com Consequently, their corresponding positive ions, the deuteron (B1233211) (D⁺) and the triton (B1239919) (T⁺), are also considered hydrons. wikipedia.org

While these isotopes share the same number of protons and electrons, leading to similar chemical properties, their differing masses result in distinct physical characteristics and reaction kinetics. quora.com For instance, an atom of deuterium is twice as massive as an atom of protium, and tritium is about three times as massive. quora.com This mass difference leads to variations in properties such as boiling point, melting point, and bond strength when incorporated into molecules. Tritium is notably radioactive, with a half-life of approximately 12.32 years, decaying into helium-3. slideshare.netwikipedia.orgwikipedia.org

The bare hydron, a proton, possesses an extraordinarily high charge density due to its minuscule size. libretexts.org This high charge density prevents its independent existence in aqueous solutions. libretexts.org Instead, it is strongly attracted to the lone pair of electrons on the oxygen atom of a water molecule, forming a coordinate covalent bond to create the hydronium ion (H₃O⁺). libretexts.orgvedantu.com

Table 1: Isotopes of Hydrogen

IsotopeSymbolProtonsNeutronsNatural AbundanceStability
Protium¹H10>99.98% wikipedia.orgStable wikipedia.org
Deuterium²H, D11~0.015% slideshare.netStable wikipedia.org
Tritium³H, T12Trace wikipedia.orgRadioactive slideshare.netwikipedia.org

The Hydroxide Anion (OH-): Electronic Structure and Reactive Motifs

The hydroxide anion (OH⁻) is a diatomic species composed of an oxygen atom and a hydrogen atom linked by a covalent bond, carrying a negative charge. wikipedia.orgvedantu.com In its Lewis structure, the oxygen atom has three lone pairs of electrons and is bonded to the hydrogen atom. umd.eduyoutube.com This arrangement gives the hydroxide ion a total of eight valence electrons. umd.eduyoutube.com The presence of the negative charge and multiple lone pairs on the highly electronegative oxygen atom makes hydroxide a potent chemical entity with several reactive motifs.

Hydroxide functions as a strong Brønsted-Lowry base, readily accepting a proton to form a water molecule. ucla.edu This basicity is a fundamental aspect of its role in aqueous chemistry. Beyond its basic character, the hydroxide ion is also an excellent nucleophile. wikipedia.orgucla.edu A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. quora.com The hydroxide ion's nucleophilicity allows it to participate in a wide array of organic reactions, including nucleophilic substitution and elimination reactions. wikipedia.orgsaskoer.ca For instance, it can attack an electrophilic carbon atom, displacing a leaving group in a substitution reaction. saskoer.ca

Furthermore, the hydroxide ion can act as a catalyst, particularly in base-catalyzed reactions. wikipedia.org In such reactions, it abstracts a proton from a substrate, generating a more reactive intermediate. wikipedia.org It can also function as a ligand, donating electron pairs to metal centers to form coordination complexes, such as tetrahydroxoaluminate [Al(OH)₄]⁻. wikipedia.org In some cases, it can serve as a bridging ligand between two metal atoms. wikipedia.org

The Hydronium Cation (H3O+): Solvated Proton Complexes

In aqueous solutions, a free proton (hydron) does not exist independently. libretexts.org Instead, it is solvated by water molecules to form the hydronium ion (H₃O⁺). libretexts.orgwikipedia.org The H₃O⁺ ion has a trigonal pyramidal molecular geometry, with the oxygen atom at the apex and the three hydrogen atoms forming the base. wikipedia.orgquora.com The H-O-H bond angle is approximately 113 degrees. libretexts.orgwikipedia.org The oxygen atom in the hydronium ion has one lone pair of electrons, and the ion is isoelectronic with ammonia. wikipedia.org

The hydronium ion itself is further hydrated by surrounding water molecules, forming more complex structures. Two key models for these solvated proton complexes are the Eigen cation and the Zundel cation. wikipedia.orgtaylorandfrancis.com The Eigen cation, H₉O₄⁺, consists of a central H₃O⁺ ion strongly hydrogen-bonded to three surrounding water molecules. taylorandfrancis.com The Zundel cation, H₅O₂⁺, features a proton shared between two water molecules. taylorandfrancis.com The actual transport of protons through water is thought to involve the interconversion between these and other related solvated structures. wikipedia.org

The movement of protons through water is remarkably fast, a phenomenon explained by the Grotthuss mechanism, also known as proton jumping. wikipedia.orglsbu.ac.uk This mechanism proposes that a proton doesn't travel as a distinct entity but rather "hops" along a chain of hydrogen-bonded water molecules. wikipedia.orglsbu.ac.ukidc-online.com An excess proton on one water molecule can be transferred to an adjacent water molecule through the hydrogen bond network, leading to the apparent rapid diffusion of the proton without the need for large-scale molecular displacement. lsbu.ac.ukidc-online.com This process is significantly faster than the diffusion of other ions, which must physically move through the solution. idc-online.com

Historical Evolution of Understanding Hydron-Hydroxide Interplay

Early Theoretical Postulations and Experimental Evidence

The initial understanding of the interplay between hydrons and hydroxides is rooted in early theories of acids and bases. In the late 19th century, Svante Arrhenius proposed that acids are substances that produce hydrogen ions (H⁺) in aqueous solution, while bases are substances that produce hydroxide ions (OH⁻). This theory provided the first fundamental framework for understanding acidity and basicity in terms of the dissociation of compounds in water.

Later, the Brønsted-Lowry theory, developed independently by Johannes Nicolaus Brønsted and Thomas Martin Lowry in 1923, offered a more general definition. It defined an acid as a proton (hydron) donor and a base as a proton acceptor. This broader concept was not limited to aqueous solutions and highlighted the central role of proton transfer in acid-base reactions. The reaction between a hydron and a hydroxide ion to form water is a classic example of a Brønsted-Lowry acid-base reaction.

Early experimental evidence for the existence and behavior of these ions came from conductivity measurements of aqueous solutions. The observation that solutions of acids and bases conducted electricity supported the idea that they dissociate into charged particles. The unusually high conductivity of acidic and basic solutions, particularly those of strong acids and bases, hinted at a unique mechanism for ion transport, which was later explained by the Grotthuss proton-hopping mechanism. idc-online.com

Advancements in Mechanistic Elucidation of Proton Transfer

The elucidation of the mechanism of proton transfer has been a subject of intense research, evolving from early conceptual models to sophisticated computational and experimental investigations. The Grotthuss mechanism, first proposed by Theodor Grotthuss in 1806, laid the conceptual groundwork for understanding the anomalously high mobility of protons in water. wikipedia.org This model envisioned a "bucket line" type of transfer where a proton moves through the hydrogen-bonded network of water molecules. wikipedia.org

Modern research has refined this picture considerably. It is now understood that the solvated proton exists in various forms, with the Eigen (H₉O₄⁺) and Zundel (H₅O₂⁺) cations being key structural motifs. taylorandfrancis.com The transfer process is believed to involve the dynamic interconversion of these structures. wikipedia.org Advanced spectroscopic techniques and ab initio molecular dynamics simulations have provided deeper insights into the structural and energetic details of these solvated proton complexes. lsbu.ac.uk

Computational studies have been instrumental in mapping the potential energy surfaces for proton transfer, revealing the energetic barriers and transition states involved. rsc.org These studies have shown that proton transfer is not a simple hop but a complex process involving the collective rearrangement of the surrounding water molecules' hydrogen-bond network. acs.org Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy have provided evidence for the different solvation structures and their dynamics. wikipedia.org The combination of theoretical modeling and advanced experimental methods continues to enhance our understanding of the intricate dance of hydrons and hydroxides in chemical systems.

Contemporary Significance in Chemical Research

The constituent ions of water, the hydron (the general term for the positive hydrogen ion, H⁺) and the hydroxide ion (OH⁻), are fundamental to virtually all aqueous chemical phenomena. nih.gov While their roles in basic acid-base chemistry are well-established, contemporary research continues to uncover their profound and complex influence in advanced chemical disciplines. nih.gov The unique properties of these ions, stemming from their size, charge, and intimate relationship with the solvent water molecules, place them at the center of modern investigations into reaction mechanisms, catalysis, and the fundamental nature of chemical equilibrium. nih.gov Scientists are increasingly utilizing advanced computational and experimental techniques to probe the behavior of hydron and hydroxide, leading to significant breakthroughs in understanding and manipulating chemical systems. nih.govaip.org

The kinetics and mechanisms of reactions in water are critically influenced by the dynamic behavior of hydron and hydroxide ions. A central aspect of this is their remarkably high mobility in aqueous solutions, which far exceeds that of other ions of comparable size. idc-online.comlsbu.ac.uk This phenomenon is explained by the Grotthuss mechanism, a model of structural diffusion where the ions are not simply moving through the water, but rather propagating via a collective rearrangement of the water's hydrogen-bond network. lsbu.ac.ukwikipedia.org

For the hydron, an excess proton effectively "hops" from one water molecule to the next through the formation and cleavage of covalent bonds. wikipedia.org This process involves the interconversion of solvated proton structures, such as the Eigen (H₉O₄⁺) and Zundel (H₅O₂⁺) cations. wikipedia.org Similarly, the hydroxide ion moves via a "proton-hole" mechanism, where a proton is transferred from a neighboring water molecule to the hydroxide, effectively shifting the location of the negative charge. arxiv.org This structural transport is significantly faster than translational diffusion, as evidenced by the ions' mobilities in an electric field. idc-online.com For instance, the proton diffuses almost twice as fast as the hydroxide ion and seven times faster than a sodium ion (Na⁺). idc-online.comlsbu.ac.uk The efficiency of this transport is dependent on the integrity of the hydrogen-bonded water chains; dissolved non-polar gases, for example, can disrupt these chains and slow proton movement. idc-online.com

The recombination of hydronium (H₃O⁺, the practical form of the hydron in water) and hydroxide ions is one of the most fundamental processes in water chemistry, governing the pH of the medium. pnas.org Modern ab initio molecular dynamics simulations suggest this neutralization is not a simple diffusion-limited encounter but involves a collective, cooperative compression of the "water wire" bridging the two ions, triggering a concerted triple jump of protons that occurs on a picosecond timescale. pnas.org The rate at which these ions can be transported and can recombine dictates the maximum speed of a vast number of aqueous-phase reactions, including acid-base neutralizations and processes where H⁺ or OH⁻ acts as a reactant or product. pnas.orgosti.gov

Table 1: Comparative Ionic Mobility in Water at 298 K (25 °C) This table illustrates the exceptionally high mobility of hydron and hydroxide ions compared to other common ions, a direct consequence of the Grotthuss transport mechanism.

IonMobility (μm s⁻¹ at 100 V m⁻¹)Relative Mobility to Na⁺
Hydron (H⁺) 36.237.2
Hydroxide (OH⁻) 20.644.1
Sodium (Na⁺) 5.191.0
Chloride (Cl⁻) 7.911.5
Data sourced from reference idc-online.comlsbu.ac.uk. Relative mobility calculated for illustrative purposes.

Hydron and hydroxide ions are pivotal figures in the function of advanced catalytic systems, particularly in the fields of electrocatalysis and photocatalysis for sustainable energy applications. mdpi.commdpi.com Their concentration (pH) and direct participation as reactants or intermediates can dramatically alter the efficiency and pathway of catalytic reactions like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are the two half-reactions of water splitting. sciopen.comacs.org

In alkaline environments, the role of the hydroxide ion is a subject of intense research. researchgate.netrepec.org The "bifunctional mechanism" posits that for many catalysts, the reaction rate is enhanced when the catalyst surface can effectively bind both hydrogen intermediates (H_ad) and adsorbed hydroxide (OH_ad). researchgate.netresearchgate.net The adsorbed hydroxide is not a passive spectator but an active participant that facilitates the reaction, for example, by reacting with adsorbed hydrogen to form water. researchgate.net

A key research finding is the discovery of a "volcano-type" relationship between the catalytic activity for the alkaline HER and the catalyst's binding strength for hydroxide. researchgate.netrepec.orgacs.org This means that activity is highest at an optimal, intermediate hydroxide binding energy; if the binding is too weak, the hydroxide cannot participate effectively, and if it is too strong, it poisons the catalyst surface by blocking active sites. researchgate.net This principle guides the rational design of new catalysts. For instance, decorating platinum step-edges with ruthenium was found to optimize this binding energy and increase the HER rate 65-fold compared to bare platinum. researchgate.netrepec.org

Modern catalyst design leverages these insights. Advanced materials such as layered double hydroxides (LDHs), Mo-modified Ru catalysts, and core-shell structures like amorphous nickel hydroxide [Ni(OH)₂] on a platinum core are being developed to enhance performance in alkaline or acidic media. acs.orgacs.orgosti.gov A Ni(OH)₂ shell can act as a water dissociation catalyst and a proton-conductive layer, creating a local chemical environment around the platinum core that mimics the more favorable kinetics of an acidic medium, even in a bulk alkaline solution. osti.gov Furthermore, simple hydroxides and oxides, such as aluminum hydroxide [Al(OH)₃], can act as catalysts to significantly accelerate hydrogen generation from the reaction of aluminum with water by promoting the hydration of the passivating oxide layer on the metal's surface. h2tools.org

Table 2: Selected Research Findings on Hydroxide's Role in Catalysis This table highlights key research on how hydroxide interaction influences the performance of advanced catalysts.

Catalytic SystemObservationImplication for Catalyst Design
Pt decorated with Ru A volcano-type relationship exists between HER activity and hydroxide binding strength. researchgate.netrepec.orgCatalyst activity can be maximized by tuning the surface to achieve an optimal hydroxide binding energy. researchgate.netrepec.org
Mo-modified Ru Performance for HER/HOR correlates in a volcano-type relationship with hydroxide binding energy values (OHBE). acs.orgProvides a clear structure-activity correlation, guiding the modification of catalysts to optimize OHBE. acs.org
Amorphous Ni(OH)₂ shell on Pt core Creates a favorable local environment that results in acidic-like HER kinetics in an alkaline electrolyte. osti.govDemonstrates that catalyst performance can be enhanced by engineering the catalyst's immediate chemical surroundings. osti.gov
Al(OH)₃ added to Al-water reaction Greatly decreases the induction time for hydrogen generation. h2tools.orgShows that simple hydroxides can serve as effective catalysts for specific reactions by altering surface properties. h2tools.org

While the Arrhenius, Brønsted-Lowry, and Lewis theories provide a robust framework for understanding acid-base chemistry, modern research frontiers are pushing beyond these classical models to explore the behavior of hydron and hydroxide in complex environments. solubilityofthings.comlibretexts.orglibretexts.org A major area of investigation is the behavior of these ions at interfaces, such as the boundary between air and water or between water and a solid surface like graphene, which is critical for atmospheric chemistry, heterogeneous catalysis, and biology. nih.govaip.org

Advanced computational methods, particularly ab initio molecular dynamics, are indispensable tools for probing these frontiers. aip.orgpnas.org Simulations have revealed that hydronium ions tend to adsorb to the air-water interface, orienting themselves to donate hydrogen bonds to the bulk water phase. aip.org Conversely, hydroxide ions often show a depletion or a more complex distribution near interfaces. aip.orgacs.org The specific arrangement and concentration of these ions at an interface determine its surface potential and reactivity, but predicting this behavior remains a challenge, with different simulation models sometimes yielding conflicting results. aip.org

The modern understanding of acid-base equilibria also involves a deeper appreciation of the thermodynamics involved. The pH of a solution, for example, can be viewed not just as a measure of concentration, but as a direct measure of the proton free energy of the system. chem1.com Furthermore, any analysis of acid-base reactions in water must explicitly account for the autoionization of water (H₂O ⇌ H⁺ + OH⁻) as a competing equilibrium. bu.edu The equilibrium constant for this reaction, Kw, is the fundamental reference against which all aqueous acidity and basicity are measured. bu.edu

The expansion from the Brønsted-Lowry definition (acids as proton donors, bases as proton acceptors) to the Lewis definition (acids as electron-pair acceptors, bases as electron-pair donors) represents a significant frontier in chemical thought. libretexts.orgrsc.org This broader concept encompasses reactions that have acid-base characteristics but involve no hydron transfer, such as the reaction of boron trifluoride (BF₃) with an amine. libretexts.org All Brønsted-Lowry acids are also Lewis acids, but the reverse is not true, demonstrating how the fundamental theory continues to evolve to incorporate a wider range of chemical phenomena. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O B3434714 Hydron;hydroxide CAS No. 191612-61-0

Properties

CAS No.

191612-61-0

Molecular Formula

H2O

Molecular Weight

18.015 g/mol

IUPAC Name

hydron;hydroxide

InChI

InChI=1S/H2O/h1H2

InChI Key

XLYOFNOQVPJJNP-UHFFFAOYSA-N

SMILES

[H+].[OH-]

Canonical SMILES

[H+].[OH-]

melting_point

0°C

physical_description

Liquid

Related CAS

151517-95-2
25766-61-4
163734-19-8
151733-06-1
155964-99-1
70232-06-3
181895-39-6
139322-39-7
144442-59-1
151517-94-1
151733-07-2
139322-38-6
163734-21-2
148076-13-5
148076-12-4
163734-20-1
79800-59-2
142473-62-9
31014-12-7
142473-64-1
151517-96-3
25655-83-8
144442-58-0
142473-63-0

solubility

55.5 mol/L

Origin of Product

United States

Quantum Chemical and Computational Investigations of Hydron Hydroxide Systems

Electronic Structure Theory Applied to Hydron (B225902) and Hydroxide (B78521)

Electronic structure theory offers powerful methods to calculate the properties of molecules and ions from first principles. For hydronium and hydroxide, these calculations reveal the precise geometries, the nature of their interactions with surrounding water molecules, and the electronic rearrangements that constitute their bonding.

Ab initio molecular dynamics (AIMD) simulations, which derive forces on nuclei from the instantaneous electronic ground state, provide detailed information on the geometries of these ions. nsf.gov These calculations, often based on Density Functional Theory (DFT), allow for the breaking and forming of covalent bonds, which is essential for describing these ions. nsf.gov

For the hydronium ion, calculations show it typically forms an Eigen complex (H₉O₄⁺), where the central H₃O⁺ donates three hydrogen bonds to neighboring water molecules. wikipedia.org The geometry of the core hydronium ion is a trigonal pyramid. In contrast, the hydroxide ion acts as a strong hydrogen bond acceptor. acs.org Ab initio simulations have been used to determine the bond lengths and angles for these ions, both in isolation and within solvated structures. rsc.orgresearchgate.net

SpeciesParameterCalculated Value (Å or Degrees)Method/Reference
Hydronium (H₃O⁺)O-H Bond Length~1.02 ÅDFT Calculations
H-O-H Angle~113°DFT Calculations
Hydroxide (OH⁻)O-H Bond Length~0.97 ÅDFT Calculations
H-bond (O*···H-O)~1.70 ÅSurface Defect Calculations researchgate.net

DFT has become a primary tool for investigating ion-solvent interactions in hydron-hydroxide systems. nsf.gov These calculations are crucial for understanding how the ions structure their local environment. For the hydronium ion, DFT simulations confirm the prevalence of the Eigen (H₉O₄⁺) and Zundel (H₅O₂⁺) cations as key solvation structures. wikipedia.org The Zundel cation involves a proton shared between two water molecules. The transport mechanism is believed to involve the interconversion between these two forms. wikipedia.org

For the hydroxide ion, DFT-based molecular dynamics reveal a more complex situation. The hydroxide ion is a topological defect in the hydrogen-bond network of water and typically accepts three hydrogen bonds. nsf.gov However, simulations have shown that hydroxide can form a stable, hypercoordinated structure where its oxygen atom is coordinated by four water molecules. acs.org This structure is thought to impede proton transfer, providing a reason why hydroxide diffuses more slowly than hydronium. nsf.govacs.org DFT calculations with dispersion corrections are essential for accurately capturing the intermolecular forces, including hydrogen bonding and van der Waals interactions, that define these solvation structures. semanticscholar.orgresearchgate.net

Molecular Orbital (MO) theory explains the bonding that arises from the combination of atomic orbitals. allen.in In the context of hydron-hydroxide systems, MO analysis helps to describe the nature of the strong hydrogen bonds between the ions and the surrounding water molecules.

When a hydroxide ion is hydrated, its molecular orbitals overlap with those of the neighboring water molecules. This overlap is more significant than in a typical water-water hydrogen bond, indicating a stronger interaction. lsbu.ac.uk The interaction can be understood through the lens of Lewis acid-base theory, where the water molecule acts as a Lewis acid (electron acceptor) and the hydroxide or chloride ion acts as a Lewis base (electron donor). libretexts.org The Highest Occupied Molecular Orbital (HOMO) of the hydroxide ion interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of a neighboring water molecule. libretexts.org This interaction leads to the formation of bonding and antibonding molecular orbitals. The electrons in the bonding orbitals stabilize the hydrated ion complex. allen.in

Density Functional Theory (DFT) Approaches for Ion-Solvent Interactions

Molecular Dynamics Simulations of Aqueous Proton and Hydroxide Transport

Molecular dynamics (MD) simulations are essential for studying the dynamic processes of ion transport in water. Because the movement of hydron and hydroxide ions involves the breaking and formation of covalent bonds, these simulations often employ reactive force fields or ab initio methods. acs.orgacs.org

The anomalously high diffusion rate of protons in water is explained by the Grotthuss mechanism, first proposed in the 19th century and now understood in molecular detail through simulations. wikipedia.org This mechanism is a form of structural diffusion, where the charge moves without significant displacement of the underlying atoms. aip.org It is often described as "proton hopping." springernature.com

MD simulations show that the process is not a simple hop but a complex sequence of events. The transport involves the interconversion between the Eigen and Zundel solvation structures. wikipedia.orgaip.org A proton transfer event is initiated by fluctuations in the surrounding water molecules, which brings a neighboring water molecule into a favorable position. The proton then transfers, converting the original hydronium ion into a water molecule and the acceptor water molecule into a new hydronium ion. This process occurs in bursts, with the proton rapidly hopping along a chain of hydrogen-bonded water molecules. acs.org

Hydroxide ions also move through water via a structural diffusion mechanism, which can be considered a Grotthuss-type process for a proton defect. scispace.comnih.gov In this case, a proton is transferred from a neighboring water molecule to the hydroxide ion. nsf.gov This neutralizes the original hydroxide and creates a new one, effectively moving the negative charge through the solution.

Computational Modeling of Solvation Shell Dynamics

Computational modeling has become an indispensable tool for elucidating the complex and dynamic nature of solvation shells surrounding hydron (H₃O⁺) and hydroxide (OH⁻) ions in aqueous solutions. These simulations provide insights at an atomistic level, which are often inaccessible through experimental means alone. Ab initio molecular dynamics (AIMD) simulations, in particular, have been instrumental in revealing the structural and dynamic properties of these fundamental ions in water. researchgate.netaip.org

By employing advanced density functional theory (DFT) functionals, such as the strongly-constrained and appropriately normed (SCAN) meta-GGA functional, researchers can achieve a high degree of accuracy in describing the amphiphilic nature and proton transfer behaviors of these ions. researchgate.net Such studies have shown that the solvation structure of the hydroxide ion is highly dynamic, fluctuating between different coordination states. For instance, the OH⁻ ion can be found in a planar fourfold coordinated (H₉O₅)⁻ complex, which can transform into a more open tetrahedral (H₇O₄)⁻ structure. aip.org Proton transfer is observed to predominantly occur from the latter, more water-like (H₇O₄)⁻ complex. aip.org The rate-limiting step for hydroxide diffusion is the formation of this proton-transfer-active solvation state. aip.org

For the hydronium ion, AIMD simulations reveal a dynamic solvation complex that continuously fluctuates between a Zundel-like (H₅O₂)⁺ and an Eigen-like (H₉O₄)⁺ structure due to proton transfer. aip.org The transport of the excess proton is driven by fluctuations in the coordination of the first solvation shell, a process often referred to as second solvation shell dynamics. aip.org

The table below summarizes key findings from computational studies on the solvation dynamics of hydron and hydroxide ions.

IonDominant Solvation ComplexesKey Dynamic FeatureProton Transfer Mechanism
Hydron (H₃O⁺) Fluctuating (H₅O₂)⁺ and (H₉O₄)⁺Coordination fluctuations in the first solvation shellConcerted proton transfer
Hydroxide (OH⁻) (H₉O₅)⁻ and (H₇O₄)⁻Transformation to the (H₇O₄)⁻ structureStepwise proton transfer

These computational investigations highlight the asymmetry in the solvation and transport mechanisms of hydron and hydroxide ions. The stabilization of a "pot-like" solvation structure around the hydroxide ion, with the appearance of fourth and fifth hydrogen bonds, tends to suppress its structural diffusion. researchgate.net In contrast, the hydronium ion stably donates three hydrogen bonds to its neighbors, facilitating a more concerted proton transfer mechanism. researchgate.net This difference in solvation dynamics ultimately leads to the experimentally observed slower diffusion of hydroxide compared to hydronium in water. researchgate.net

Advanced Computational Methodologies for Reaction Energetics

Transition State Theory and Free Energy Surfaces

Transition State Theory (TST) provides a fundamental framework for understanding the rates of chemical reactions, including those involving hydron and hydroxide ions. nih.govwikipedia.org TST posits that a reaction proceeds through a high-energy configuration known as the transition state, which lies along the reaction coordinate between reactants and products. wikipedia.org The rate of the reaction is then related to the concentration of these transition state species in equilibrium with the reactants.

For reactions in solution, such as the neutralization reaction between hydron and hydroxide, the concept of a free energy surface becomes crucial. acs.org This surface maps the free energy of the system as a function of one or more reaction coordinates. The transition state corresponds to a saddle point on this surface, and the height of this saddle point relative to the reactants determines the activation free energy of the reaction.

Computational studies have been employed to map out the free energy surfaces for reactions involving hydroxide ions. For example, in the base-catalyzed elimination reactions of esters and thioesters, the free energy surface can reveal whether the reaction proceeds through a concerted or a stepwise (E1cB) mechanism. acs.org These calculations can identify the transition states and any intermediates, such as carbanions, and determine their relative free energies. acs.org

The reaction of hydrogen atoms with hydroxide ions in high-temperature water has been studied experimentally and the results analyzed within the context of TST. nih.govresearchgate.net This reaction exhibits an unusual Arrhenius behavior, with a distinct change in activation energy at around 100°C. nih.govresearchgate.net TST helps to rationalize this complex temperature dependence of both the forward and backward reaction rates. nih.govresearchgate.net

The table below presents activation energy data for the reaction of hydrogen atoms with hydroxide ions, illustrating the change in activation energy with temperature.

Temperature Range (°C)Activation Energy (kJ/mol)
3 - 10038.2 ± 0.6
100 - 33025.4 ± 0.8

Data from Marin et al. (2005) nih.govresearchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches

To accurately model chemical reactions in complex environments like aqueous solutions, Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid approaches have emerged as a powerful tool. acs.orgfrontiersin.orgrsc.org This method partitions the system into a small, chemically active region that is treated with high-level quantum mechanics (QM), and a larger surrounding environment that is described by a more computationally efficient molecular mechanics (MM) force field. frontiersin.orgrsc.org

This approach is particularly well-suited for studying reactions involving hydron and hydroxide ions, as it can explicitly model the bond-breaking and bond-forming events of proton transfer within the QM region while accounting for the electrostatic and steric influence of the surrounding solvent molecules. acs.org

A significant challenge in applying QM/MM methods to proton transfer reactions is the dynamic nature of the QM region itself. rsc.org As a proton is transferred, the definition of the hydronium or hydroxide ion changes, requiring an adaptive QM/MM scheme. rsc.org Advanced techniques have been developed to handle this on-the-fly redefinition of the QM/MM boundary, allowing for stable and accurate simulations of proton transfer dynamics. rsc.org

Furthermore, the development of dissociative water models for the MM region allows for the treatment of systems where protons or hydroxide ions may cross the QM/MM interface. acs.org This enables the study of phenomena like changes in pH and hydrolysis reactions of solutes within the QM region. acs.org

The table below summarizes the key features and applications of QM/MM methods in the context of hydron-hydroxide systems.

QM/MM FeatureDescriptionApplication in Hydron-Hydroxide Systems
Hybrid Description Combines QM for the reactive center and MM for the environment. frontiersin.orgAccurately models proton transfer energetics and mechanism.
Adaptive QM Region Allows the definition of the QM region to change during the simulation. rsc.orgEssential for simulating the Grotthuss mechanism of proton transport.
Dissociative MM Models The MM part of the system can model proton transfer. acs.orgEnables the study of systems with varying pH and proton exchange with the bulk.
Electrostatic Embedding The QM region is polarized by the point charges of the MM region. aip.orgCaptures the influence of the solvent environment on the electronic structure of the ions.

Machine Learning Potentials in Hydron-Hydroxide Simulations

A recent and transformative development in computational chemistry is the use of machine learning potentials (MLPs) for simulating complex systems, including those containing hydron and hydroxide ions. nih.govarxiv.orgaip.org MLPs are trained on a large dataset of reference calculations, typically from high-level DFT, to learn the relationship between the atomic positions and the system's energy and forces. nih.govaps.org

Once trained, MLPs can predict these properties with an accuracy close to the reference QM method but at a computational cost that is orders of magnitude lower. nih.govaip.org This allows for simulations of much larger systems and for significantly longer timescales than are feasible with traditional AIMD. nih.gov

MLPs have been successfully developed to model both excess protons and hydroxide ions in water, capturing the intricacies of bond breaking, bond formation, and even nuclear quantum effects through path-integral simulations. nih.gov These models have been used to study proton transport properties, such as diffusion coefficients, and to analyze the role of hypercoordination in the hydroxide transport mechanism. nih.gov

An important aspect of developing MLPs is their transferability. Studies on aqueous potassium hydroxide solutions have shown that MLPs trained on a specific concentration may not perform well at other concentrations. arxiv.org However, it has been demonstrated that by strategically selecting the training data, for instance, by using an intermediate concentration, a remarkable degree of transferability across a wide range of concentrations can be achieved. arxiv.org This approach enables the accurate simulation of hydroxide transport dynamics under various electrolyte conditions. arxiv.org

The table below highlights the impact of training data selection on the performance of MLPs for potassium hydroxide solutions.

Training Data ConcentrationPerformance at Other ConcentrationsKey Finding
Specific, narrow concentrationPoor transferability, high force prediction errors. arxiv.orgModels are not robust outside their training domain.
Intermediate concentration (e.g., 6.26 mol/L)Good transferability across a wide concentration range (0.56-17.98 mol/L). arxiv.orgStrategic data selection can create broadly applicable and efficient MLPs.

This research demonstrates the power of machine learning to create highly accurate and efficient models for studying the complex behavior of hydron and hydroxide ions in solution, paving the way for a deeper understanding of fundamental processes in chemistry and biology. nih.govarxiv.org

Advanced Spectroscopic and Experimental Probing of Hydron and Hydroxide

Vibrational Spectroscopy for Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for investigating the local molecular environments and interactions of hydronium and hydroxide (B78521) ions. nih.gov The vibrational frequencies of these ions and the surrounding water molecules are highly sensitive to the strength and geometry of hydrogen bonds.

Infrared (IR) and Raman spectroscopies are fundamental techniques for studying the vibrational modes of solvated H₃O⁺ and OH⁻. The IR spectrum of aqueous solutions containing excess protons exhibits broad, continuous absorption features, particularly in the region of 1000 to 3500 cm⁻¹. aip.orgnih.gov

For the hydronium ion , characteristic vibrational bands have been identified. A feature around 1205 cm⁻¹ is often assigned to the symmetric bending mode (ν₂) of the H₃O⁺ ion. cdnsciencepub.com The asymmetric bending mode (ν₄) appears as a shoulder around 1720-1730 cm⁻¹ on the high-frequency side of the water bending mode. cdnsciencepub.com The O-H stretching vibrations of the hydronium ion are observed in the broad region between 2000 and 3400 cm⁻¹. pnas.orgnih.govnih.gov Specifically, the antisymmetric stretches of H₃O⁺ have been attributed to bands near 2650 cm⁻¹. pnas.org In studies of protonated water clusters, the Zundel cation (H₅O₂⁺), a key intermediate, shows characteristic frequencies around 1050 cm⁻¹ (proton rattling) and 1760 cm⁻¹ (coupled proton motion and water bending). nih.gov The Eigen cation (H₉O₄⁺) is another important structure. nih.gov

The hydroxide ion also induces significant changes in the vibrational spectrum of water. Aqueous solutions of strong bases like sodium hydroxide (NaOH) show a broad continuum absorption between 800 and 3500 cm⁻¹, which is attributed to the strong interactions between the OH⁻ ion and its solvating water molecules. aip.org Theoretical and experimental studies suggest the formation of species like the H₃O₂⁻ ion, which has a strong, quasi-symmetrical hydrogen bond. researchgate.net Ultrafast vibrational and orientational relaxation studies indicate that water molecules in the first solvation shell of the OH⁻ ion behave collectively. aip.org

Table 1: Characteristic Vibrational Frequencies of Solvated Hydronium and Hydroxide Species

Ion/ComplexVibrational ModeFrequency (cm⁻¹)Spectroscopic MethodReference
H₃O⁺Symmetric Bend (ν₂)~1205IR cdnsciencepub.com
H₃O⁺Asymmetric Bend (ν₄)1720-1730IR cdnsciencepub.com
H₃O⁺Antisymmetric Stretch~2650IR pnas.org
H₅O₂⁺ (Zundel)Proton Rattling~1050IR nih.gov
H₅O₂⁺ (Zundel)Coupled Proton Motion/Bend~1760IR nih.gov
OH⁻ solvatedBroad Continuum800-3500IR aip.org

The transfer of protons in water is an exceptionally fast process, occurring on femtosecond to picosecond timescales. core.ac.ukmit.edumit.edu Ultrafast spectroscopic techniques are therefore essential for directly observing these dynamics.

Femtosecond pump-probe spectroscopy and two-dimensional infrared (2D IR) spectroscopy have been instrumental in this field. nih.govpnas.org These methods can monitor the rapid interconversion of hydrated proton species. osti.govacs.org For instance, in strong acid solutions, ultrafast IR spectroscopy has been used to study the bending vibration of the hydrated proton complex at around 1750 cm⁻¹. osti.govacs.org These studies reveal that while vibrational relaxation and spectral diffusion are very fast (200-300 fs), the orientational relaxation is significantly slower (~2.5 ps), matching the timescale of hydrogen bond reorganization in water. osti.govacs.org This suggests that the reorientation of the proton complex is linked to the collective structural relaxation of the liquid, a key step in proton transfer. osti.govacs.org

In the case of hydroxide, femtosecond pump-probe and 2D IR experiments on solutions of sodium deuteroxide (NaOD) in heavy water (D₂O) with a small amount of HOD have identified a fast-decaying spectral feature (110 fs). pnas.org This feature is attributed to the transient formation of a Zundel-like state (H₃O₂⁻), where a proton is shared between a water molecule and a hydroxide ion, acting as a transition state in the proton transfer process. pnas.org

Two-dimensional infrared (2D-IR) spectroscopy provides a powerful lens to view the complex and fluctuating hydrogen-bond networks in aqueous solutions of acids and bases. aip.org This technique can distinguish between homogeneous and inhomogeneous broadening of vibrational bands, offering insights into the distribution of hydrogen-bond strengths and their dynamics. acs.org

In studies of aqueous acid solutions, 2D-IR has been used to probe the O-H stretching vibrations and their coupling to bending modes. nih.govaip.org The observation of cross-peaks between the stretch and bend vibrations of the flanking water molecules in a Zundel-like complex (H₅O₂⁺) has provided direct evidence for the existence and lifetime of this species. nih.gov Time-dependent changes in these cross-peaks have established a lower limit for the lifetime of the Zundel complex at 480 femtoseconds. nih.gov These experiments support the idea that the Zundel complex is a key participant in the mechanism of aqueous proton transfer. nih.gov

For hydroxide solutions, 2D-IR spectroscopy, combined with molecular dynamics simulations, helps to unravel the dynamics that drive both hydrogen bond exchange and the structural diffusion of the hydroxide ion. mit.edu By studying the O-H stretching of HOD in NaOD/D₂O, researchers can measure the rapid shifts in vibrational frequency that report on changes in the local environment. mit.edu These studies reveal ultrafast spectral diffusion on a sub-100 fs timescale, driven by the rapid structural fluctuations of the hydrogen-bond network. nih.gov

Ultrafast Spectroscopic Techniques for Proton Transfer Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Exchange Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. In the context of hydron (B225902) and hydroxide, it is particularly useful for investigating the kinetics of proton exchange. fu-berlin.de

Proton (¹H) NMR spectroscopy can provide information about the chemical environment of protons in solution. In aqueous systems, rapid exchange of protons between different species (e.g., H₃O⁺, H₂O, and OH⁻) often leads to a single, population-averaged resonance signal. rsc.org The chemical shift of this signal is a weighted average of the chemical shifts of the individual species and can be used to study acid-base equilibria. rsc.orgcdnsciencepub.com

The chemical shifts of the hydronium and hydroxide ions relative to bulk water have been determined through careful measurements in solutions of strong acids and bases. rsc.orgrsc.orgosti.govcapes.gov.br An increase in the concentration of NaOH or KOH causes a downfield shift (deshielding) in both the ¹H and ¹⁷O NMR spectra. rsc.org By analyzing the concentration dependence of the chemical shifts, the individual shifts for the hydrated ions can be extracted. rsc.orgrsc.orgcapes.gov.br These studies are crucial for understanding how these ions influence the electronic structure of the surrounding water molecules.

Table 2: Estimated ¹H and ¹⁷O NMR Chemical Shifts for Hydrated Ions (Relative to Pure Water)

IonNucleusChemical Shift (ppm)Conditions/MethodReference(s)
H₃O⁺¹H~13-15 (downfield)Calculated/Extrapolated osti.gov
OH⁻¹HPositive (downfield)Measured in KOH/NaOH solutions rsc.org
H₃O⁺¹⁷OPositive (downfield)Measured in acid solutions rsc.orgacs.org
OH⁻¹⁷OPositive (downfield)Measured in KOH/NaOH solutions rsc.org

Note: The exact chemical shifts can vary depending on the specific model and experimental conditions.

Dynamic NMR (DNMR) refers to a set of techniques used to study chemical rate processes that occur on a timescale comparable to the NMR experiment. fu-berlin.deucl.ac.uk Lineshape analysis is a key DNMR method for determining the rates of exchange processes. ucl.ac.ukscispace.com When the rate of proton exchange between two sites is in the intermediate regime on the NMR timescale, the resonance signals broaden. ucl.ac.uk By simulating the NMR lineshapes as a function of temperature or concentration, the rate constants and activation parameters for the exchange process can be determined. fu-berlin.deucl.ac.uk

Proton NMR Studies of Acid-Base Equilibria

Mass Spectrometry and Ion Mobility Studies

Mass spectrometry serves as a powerful tool for investigating the formation and stability of gas-phase hydronium (H₃O⁺) and hydroxide (OH⁻) clusters. In these experiments, ions are generated, often through methods like corona discharge or electrospray ionization, and then guided into a mass analyzer. aip.orgresearchgate.net The resulting mass spectra reveal the distribution of ion clusters, such as H₃O⁺(H₂O)ₙ and OH⁻(H₂O)ₙ.

The formation of these clusters is a result of ion-molecule reactions in the gas phase. aip.org For instance, the hydronium ion can be formed through the reaction of a water cation with a water molecule: H₂O⁺ + H₂O → H₃O⁺ + OH. aip.org Subsequent collisions with water molecules lead to the growth of hydrated clusters. The stability and distribution of these clusters are influenced by factors such as temperature, pressure, and the concentration of water vapor. ufz.de

Ion mobility spectrometry (IMS) can be coupled with mass spectrometry to provide additional structural information. researchgate.netmasatech.eu In IMS, ions are separated based on their size and shape as they drift through a gas under the influence of an electric field. This allows for the differentiation of isomeric or conformeric cluster structures that may have the same mass-to-charge ratio. For example, studies have shown that the mobility of hydronium ion clusters is affected by the number of water molecules in the hydration shell. ufz.decapes.gov.br

Table 1: Observed Gas-Phase Hydronium and Hydroxide Clusters This table is interactive. Click on the headers to sort the data.

Cluster Ion Experimental Technique Key Findings Reference
H₃O⁺(H₂O)ₙ Mass Spectrometry, Ion Mobility Spectrometry Formation of stable hydrated clusters observed. Mobility depends on the number of water molecules. ufz.demasatech.eu
OH⁻(H₂O)ₙ Mass Spectrometry Formation of hydrated clusters in the gas phase. acs.org
H₃O⁺ Fourier Transform Mass Spectrometry Unambiguously identified as the source of mass 19 in vacuum systems. aip.org
H(H₂O)n⁺ (n=1-51) Secondary Ion Mass Spectrometry Observation of a wide range of protonated water clusters from frozen water. researchgate.net

Ion-beam experiments provide a unique window into the fundamental neutralization reaction between hydronium and hydroxide ions. In these experiments, beams of H₃O⁺ and OH⁻ ions are merged and the resulting neutral products are detected. A notable example is the use of the Double ElectroStatic Ion-Ring ExpEriment (DESIREE) facility, which allows for the study of these reactions at very low collision energies in a cryogenic environment. su.sesu.senih.gov

Recent experiments using this setup have provided direct evidence for the different mechanisms governing the neutralization process. su.senih.gov By imaging the coincident neutral products, researchers have identified three distinct product channels. su.se Two of these channels, leading to H₂O + OH + H and 2OH + H₂, are attributed to an electron-transfer mechanism. nih.govdiva-portal.org A minor channel, resulting in the formation of two highly excited water molecules (H₂O + H₂O), is associated with proton transfer. nih.govdiva-portal.org

These findings are significant because they reveal that in the isolated environment of the gas phase, electron transfer is the dominant neutralization pathway, whereas in liquid water, proton transfer is the sole mechanism. su.se The experimental data on product branching ratios and their dependence on collision energy and ion temperature serve as crucial benchmarks for theoretical models of charge-transfer reactions. nih.govdiva-portal.org

Table 2: Product Channels in Hydronium-Hydroxide Neutralization This table is interactive. Click on the headers to sort the data.

Product Channel Proposed Mechanism Experimental Observation Reference
H₂O + OH + H Electron Transfer Predominant channel nih.govdiva-portal.org
2OH + H₂ Electron Transfer Predominant channel nih.govdiva-portal.org
H₂O + H₂O Proton Transfer Minor contribution, high internal excitation of products nih.govdiva-portal.org

Gas-Phase Hydronium and Hydroxide Cluster Formation

X-ray and Neutron Scattering Techniques for Structural Elucidation

X-ray and neutron scattering are indispensable techniques for determining the structure of liquids at the molecular level. uibk.ac.at These methods provide information in the form of radial distribution functions (RDFs), g(r), which describe the probability of finding an atom at a certain distance from a central atom. For aqueous solutions of acids and bases, these techniques can reveal the arrangement of water molecules around hydronium and hydroxide ions.

Neutron diffraction is particularly sensitive to the positions of hydrogen (or deuterium) atoms, making it ideal for studying hydrogen bonding. uibk.ac.at By using isotopic substitution (e.g., replacing H with D), the partial RDFs for specific atomic pairs (O-O, O-H, H-H) can be extracted. uibk.ac.at Studies on concentrated HCl solutions have used neutron diffraction to determine the g(r) for atoms in the hydronium ion and surrounding water molecules. researchgate.net For instance, the O-H RDF for the hydronium ion shows a sharp peak corresponding to the strong hydrogen bonds it forms with neighboring water molecules. researchgate.net

X-ray diffraction, on the other hand, is more sensitive to heavier atoms like oxygen. uibk.ac.at X-ray absorption fine structure (XAFS) measurements on concentrated HCl solutions have provided detailed information on the structure of the first solvation shell around the chloride ion, including the relative positions of hydronium ions and water molecules. acs.org These studies have shown that at high concentrations, there is significant contact ion pairing between Cl⁻ and H₃O⁺. acs.org

Table 3: Key Distances from Radial Distribution Functions This table is interactive. Click on the headers to sort the data.

Atomic Pair Distance (Å) Experimental Technique System Reference
Cl⁻-O (in H₃O⁺) 2.98 X-ray Absorption Fine Structure Concentrated HCl solution acs.org
Cl⁻-O (in H₂O) 3.14 X-ray Absorption Fine Structure Aqueous Cl⁻ acs.org
Cl⁻-H (in H₂O) 2.23 X-ray Absorption Fine Structure Aqueous Cl⁻ acs.org
Hydronium H - Water O ~1.45 Neutron Diffraction Concentrated HCl solution researchgate.net
Hydroxide O - Water O 2.7 X-ray Scattering NaOH solution rsc.org
Hydroxide O - Water H 1.7 Ab initio simulations Hydroxide in water rsc.org

Similarly, X-ray and neutron diffraction studies on solid acid monohydrates have been crucial in determining the precise molecular geometry of the hydronium ion. cdnsciencepub.com In solution, the hydration structure of the hydronium ion is often described as a central H₃O⁺ core strongly hydrogen-bonded to three water molecules, forming an H₉O₄⁺ complex, sometimes referred to as the Eigen cation. acs.org

For the hydroxide ion, a combination of neutron diffraction experiments and computer simulations suggests a hypercoordinated structure where the hydroxide oxygen accepts four hydrogen bonds from surrounding water molecules. rsc.org There is also evidence for a weaker hydrogen bond donated by the hydroxide hydrogen to a water molecule. rsc.org The structure of the hydration shell around ions can be influenced by the counter-ion present, as seen in studies comparing different alkali metal hydroxides. aip.orgresearchgate.net

Radial Distribution Functions of Water and Ionic Species

Ultrafast Electron Diffraction (UED) and Time-Resolved X-ray Liquidography

Ultrafast electron diffraction (UED) and time-resolved X-ray liquidography (TRXL) are cutting-edge techniques that allow for the direct observation of molecular structures as they change during a chemical reaction. stanford.eduaip.orgnih.govnih.gov These pump-probe methods use a short laser pulse to initiate a reaction and a subsequent electron or X-ray pulse to probe the evolving molecular structure at different time delays. aip.org

A landmark application of UED has been the real-time imaging of the formation and dissociation of the hydroxyl-hydronium pair in ionized liquid water. eurekalert.orgchemistryworld.comosti.govnih.gov In these experiments, a laser pulse ionizes water molecules, leading to the formation of a water cation (H₂O⁺). nih.gov Ultrafast proton transfer from H₂O⁺ to a neighboring water molecule then creates a short-lived hydroxyl-hydronium [OH(H₃O⁺)] complex. eurekalert.orgnih.gov UED has been able to capture the transient structure of this complex, measuring the intermolecular O-O and O-H bond distances before it dissociates into separate OH radicals and H₃O⁺ ions within approximately 250 femtoseconds. eurekalert.orgosti.govnih.gov

Time-resolved X-ray liquidography, which uses X-ray pulses from a synchrotron or X-ray free-electron laser, offers a complementary approach to studying solution-phase dynamics. nih.govnih.govresearchgate.net While the temporal resolution of synchrotron-based TRXL is typically on the order of picoseconds, it is highly sensitive to all chemical species in a solution simultaneously. nih.govnih.gov This allows for a global picture of the reaction, including the behavior of the solvent and the arrangement of solvent molecules around the solute. nih.gov The advent of X-ray free-electron lasers has pushed the time resolution of these experiments into the femtosecond domain, opening up the possibility of observing the very first moments of chemical bond formation and breakage. nih.gov

Mechanistic Insights into Hydron Hydroxide Mediated Reactions

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a class of reactions where both a proton and an electron are exchanged, often in a concerted elementary step. nih.gov These reactions are central to many energy conversion technologies, such as in fuel cells and electrolyzers used for hydrogen production. mit.edueurekalert.org The hydronium and hydroxide (B78521) ions are key players in interfacial PCET (I-PCET) reactions, which occur at the boundary between an electrode and an electrolyte solution. mit.educhemrxiv.org

In acidic aqueous environments, the hydronium ion is the primary proton donor. In the context of I-PCET, a mechanistic model has been developed that involves specific proton donor/acceptor couples. mit.edu At low pH, the hydronium/water couple (H₃O⁺/H₂O) predominates, driving the transfer of protons to an electrode surface, which in turn stimulates electron flow. mit.edumit.edu

Table 1: Comparison of Hydronium vs. Hydroxide in Interfacial PCET

FeatureHydronium/Water CoupleWater/Hydroxide Couple
Predominant Condition Low pH (acidic) mit.eduHigh pH (basic) mit.edu
Relative Rate Faster (approx. 4x) eurekalert.orgchemrxiv.orgSlower eurekalert.orgchemrxiv.org
Kinetic Minimum Rate increases as pH decreases from 10 to 0 chemrxiv.orgRate increases as pH increases from 10 to 14 chemrxiv.org
Primary Role Proton Donor mit.edumit.eduProton Acceptor mit.edu

The hydroxide ion plays a multifaceted role in electron transfer reactions. In inner-sphere electron transfer (IS-ET) involving metal complexes, hydroxide can act as a bridging ligand. wikipedia.org It possesses more than one lone pair of electrons, allowing it to form a covalent linkage between the oxidizing and reducing centers, thereby facilitating the transfer of an electron through the bridge. wikipedia.org

In the context of I-PCET, the water/hydroxide (H₂O/OH⁻) couple is the dominant proton-transfer pair at high pH. mit.educhemrxiv.org While kinetically more sluggish than the hydronium-driven process, it is essential for completing the full picture of pH-dependent electrochemical reactions. chemrxiv.org

Recent groundbreaking research has revealed an even more direct role for hydroxide in electron transfer. Studies on the mutual neutralization of isolated hydronium and hydroxide ions found that the reaction is unexpectedly driven by electron transfer rather than the anticipated proton transfer that occurs in bulk liquid water. huji.ac.ileurekalert.org This electron-transfer process leads to the formation of crucial hydroxyl radicals (OH). huji.ac.il Two distinct electron-transfer mechanisms were identified: one at a short distance (~4 Å) producing OH, H₂O, and H, and another at a longer distance (~9 Å) yielding two OH radicals and a hydrogen molecule (H₂). huji.ac.il These findings fundamentally reshape the understanding of this basic reaction and help explain the spontaneous formation of hydroxyl radicals on water microdroplet surfaces. huji.ac.il

Ion Neutralization and Recombination Dynamics

Mechanism of Hydronium-Hydroxide Neutralization

The neutralization of hydronium (H₃O⁺) and hydroxide (OH⁻) ions is a cornerstone of acid-base chemistry. While traditionally viewed as a simple proton transfer, recent research reveals a more complex and fascinating molecular mechanism. The process is largely governed by the Grotthuss mechanism, which describes the efficient transport of protons through a hydrogen-bonded network of water molecules. pnas.orgspringernature.com This "structural diffusion" allows for anomalously high diffusion rates for both hydronium and hydroxide ions in water. springernature.comacs.org

The neutralization process begins as the solvated hydronium and hydroxide ions approach each other through this Grotthuss-like diffusion. pnas.org When they reach a contact distance of approximately 6 Å, they are typically separated by two water molecules, forming a "water wire" that bridges the two ions. pnas.org At this point, the hydration shells of the ions overlap. pnas.org

The critical step in neutralization involves a collective compression of this intervening water wire. pnas.org This compression, occurring on a timescale of about 0.5 picoseconds, triggers a concerted, triple-proton jump along the wire. pnas.org This rapid, collective event is a departure from the stepwise proton hopping often associated with the Grotthuss mechanism in bulk diffusion. pnas.org The result is the neutralization of both ions and the formation of two new water molecules. pnas.org

Interestingly, studies on isolated hydronium and hydroxide ions, such as those conducted in a DESIREE (Double ElectroStatic Ion Ring ExpEriment) facility, reveal that electron transfer can be a dominant neutralization pathway in the absence of a solvent. huji.ac.ilsu.sebioengineer.org These experiments have identified two distinct electron-transfer mechanisms: one occurring at a short distance (~4 Å) and another at a larger distance (~9 Å), both leading to the formation of hydroxyl radicals (OH). huji.ac.ilbioengineer.org While proton transfer is the primary mechanism in liquid water, the observation of these alternative pathways in isolated systems provides deeper insight into the fundamental nature of this reaction. su.se

Kinetics of Water Formation from Ionic Species

The recombination of hydronium and hydroxide ions is one of the fastest known reactions in aqueous solution, with a rate constant that approaches the diffusion-controlled limit. chimia.ch This high rate is a direct consequence of the efficient Grotthuss mechanism that facilitates the rapid encounter of the ions. pnas.orgspringernature.com

H₃O⁺ + OH⁻ ⇌ 2H₂O

The forward reaction, neutralization, is extremely fast. The rate-limiting step is the diffusion of the H₃O⁺ and OH⁻ ions towards each other. pnas.org Once they are within a close contact distance, the actual proton transfer is nearly instantaneous. pnas.org The widely accepted value for the second-order rate constant for this recombination at room temperature is approximately 1.3 x 10¹¹ M⁻¹s⁻¹. chimia.ch

The kinetics are influenced by temperature. As temperature increases, the extent of water's autoionization also increases, leading to higher concentrations of hydronium and hydroxide ions. pressbooks.publibretexts.org For example, the ion-product constant for water (K_w) is about 50 times larger at 100 °C than at 25 °C. pressbooks.pub

Table 1: Rate Constants for Hydronium-Hydroxide Recombination at Various Temperatures

Temperature (°C) Ion-Product Constant for Water (K_w) (M²)
25 1.0 x 10⁻¹⁴ pressbooks.pub
80 2.4 x 10⁻¹³ pressbooks.pub
100 ~5.6 x 10⁻¹³ pressbooks.pub

This table showcases the change in the ion-product constant of water with temperature, which influences the equilibrium concentrations of hydronium and hydroxide ions.

Influence of Microenvironment on Hydron-Hydroxide Reactivity

Confinement Effects in Nanoporous Materials and Zeolites

The reactivity of hydron (B225902) and hydroxide ions can be significantly altered when confined within nanoporous materials like zeolites. Zeolites are crystalline aluminosilicates with a porous structure that can accommodate water molecules and ions. researchgate.netnih.gov The acidic protons in zeolites can be mobile, especially at elevated temperatures, and can interact with adsorbed water to form hydronium ions within the zeolite channels. researchgate.netosti.gov

The confinement within these materials can influence proton transfer in several ways:

Altered Water Networks: The structure of water within the nanopores is different from bulk water, which in turn affects the hydrogen-bond network essential for the Grotthuss mechanism. osti.gov

Surface Interactions: The ions interact with the zeolite framework. For instance, hydronium ions can form hydrogen bonds with the framework's oxygen atoms. researchgate.net This interaction can stabilize the ions and influence their mobility and reactivity.

Proton Hopping Pathways: The migration of protons within zeolites can occur through "hopping" between oxygen atoms of the aluminosilicate (B74896) framework, a process with a specific activation barrier. researchgate.net The presence of water can facilitate this transport by acting as a proton carrier. researchgate.net

Regioselective Reactions: In materials like nanoporous cellulose, confined water can control the chemical accessibility of certain reactive groups, leading to regioselective reactions that are difficult to achieve in bulk solution. researchgate.net

Studies on manganese (IV) oxide, a nanoporous material, have highlighted its high reactivity, which is attributed to its large surface area and porous structure. mdpi.com Similarly, the morphology of materials like strontium hydroxide hydrate (B1144303) at the nanoscale has been shown to significantly influence its electrocatalytic activity for the hydrogen evolution reaction by providing more active sites. acs.org

Interfacial Proton and Hydroxide Transfer at Surfaces

Proton and hydroxide transfer at interfaces, such as the air-water or solid-water interface, exhibits distinct characteristics compared to bulk water. aip.orgpnas.org The surface of water is typically negatively charged relative to the bulk liquid. pnas.org

Key findings regarding interfacial proton and hydroxide transfer include:

Surface Acidity/Basicity: The air-water interface can deprotonate gaseous acids even when the bulk water is significantly acidic, suggesting the presence of highly reactive basic species, likely interfacial hydroxide ions. pnas.org

Ion-Induced Imbalance: Hydrated protons and hydroxides at the liquid/vapor interface create an imbalance in hydrogen bonding at the surface, resulting in charged surface water molecules. aip.org

Enhanced Interfacial Proton Transfer: The presence of anions at the air-water interface can dramatically enhance proton transfer. pnas.org For example, nitric acid, which is a strong acid in bulk solution, does not readily dissociate when colliding with a pure water surface unless a small number of ions are present. pnas.org

Distinct Diffusion Mechanisms: At the air/water interface, the diffusion mechanism of excess protons differs from that in the bulk. Protons tend to be more localized on a single water molecule at the interface. researchgate.net

Stabilization of Interfacial Ions: At a hydrophobic-water interface, the structure of interfacial water can be revised in a way that stabilizes the solvation structure of hydroxide ions, effectively attracting them to the interface. aps.org

Molecular dynamics simulations have been crucial in elucidating these interfacial phenomena, revealing multiple proton transfer pathways at oxide/water interfaces, including direct surface proton transfer and mediated transfer via solvent water molecules. researchgate.netrsc.org

Impact of Ionic Strength and Background Electrolytes

The ionic strength of a solution, determined by the concentration of all ions present, can influence the kinetics of hydron-hydroxide reactions. This is known as the kinetic salt effect. quora.com The presence of background electrolytes alters the activity of the reacting ions, which in turn affects the reaction rate. researchgate.net

The key principles are:

Activity vs. Concentration: The equilibrium constant for a reaction is dependent on the activities of the reactants, not just their concentrations. Activity is related to concentration by an activity coefficient, which is influenced by the ionic strength of the solution. researchgate.net

Debye-Hückel Theory: For dilute solutions, the Debye-Hückel theory provides a framework for understanding how ionic strength affects activity coefficients. In general, increasing ionic strength decreases the activity coefficients of ions.

Effect on Reaction Rates: For a reaction between ions of opposite charge, like hydronium and hydroxide, an increase in ionic strength generally leads to a decrease in the reaction rate. quora.com Conversely, for reactions between ions of the same charge, an increase in ionic strength increases the rate.

Influence on Proton Hopping: The presence of electrolytes can affect the structure and dynamics of the hydrogen-bond network in water. uni-mainz.de High concentrations of ions can disrupt this network, which can hinder the Grotthuss mechanism and thus slow down proton hopping. researchgate.net Studies have shown that the mobility of ions can decrease with increasing proton concentration in certain electrolyte mixtures due to changes in the properties of the bulk water. uni-mainz.de

The nature of the specific ions in the background electrolyte also plays a role. For instance, in the hydrogen evolution reaction, the type of cation (e.g., Li⁺, Na⁺, K⁺) present in the electrolyte can influence the reaction kinetics by affecting the interfacial water structure. mdpi.com

Complex Aqueous Systems and Broader Chemical Implications

Aqueous Speciation and Chemical Equilibria

The concentrations of hydron (B225902) and hydroxide (B78521) ions are critical in defining the chemical characteristics and behavior of natural water systems. Their influence extends to buffering capacities, the regulation of pH through the carbonate system, and their participation in redox reactions.

Proton and Hydroxide Buffering Capacities in Natural Waters

The ability of natural waters to resist changes in pH upon the addition of an acid or base is known as its buffering capacity. whitman.edu This capacity is largely determined by the presence of weak acids and their conjugate bases, which can neutralize added hydron and hydroxide ions. solubilityofthings.com The primary buffering system in most natural waters is the carbonate system, derived from the dissolution of carbonate minerals and the absorption of atmospheric carbon dioxide. whitman.edufiveable.me

Alkalinity is a measure of a water body's ability to neutralize acid and is a key indicator of its buffering capacity. whitman.eduaquaphoenixsci.com It is primarily composed of bicarbonate (HCO₃⁻), carbonate (CO₃²⁻), and hydroxide (OH⁻) ions. aquaphoenixsci.com Waters with high alkalinity, often found in regions with limestone bedrock, can effectively buffer against acid inputs like acid rain. aquaphoenixsci.comfondriest.com Conversely, waters with low alkalinity are more susceptible to acidification. des.qld.gov.au The concentration of these buffering components is a significant factor; higher concentrations lead to a greater buffering capacity. solubilityofthings.com The ideal ratio of the weak acid to its conjugate base for maximum buffer capacity is 1:1, allowing for effective neutralization of both added acids and bases. solubilityofthings.com

Table 1: Typical pH and Alkalinity Ranges in Various Water Bodies

Water Body Typical pH Range Typical Alkalinity (mg/L as CaCO₃) Primary Influences on Buffering
Seawater 7.5 - 8.5 fondriest.com 100 - 130 des.qld.gov.au High carbonate content from dissolved salts. fondriest.comdes.qld.gov.au
Freshwater Lakes/Streams 6.0 - 8.0 fondriest.com Varies widely (e.g., >75 for healthy fisheries fondriest.com) Surrounding geology (limestone vs. granite), organic matter. aquaphoenixsci.comfondriest.com
Acid Rain < 5.0 Very Low Atmospheric pollutants (SO₂, NOx).

This table provides a general overview; specific values can vary significantly based on local conditions.

Carbonate System Dynamics and pH Regulation

The carbonate system is the most significant buffer in natural waters, particularly in the oceans, maintaining a relatively stable pH. fiveable.meniwa.co.nz This system involves a series of equilibria between dissolved atmospheric carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions. fiveable.meyoutube.com

The process begins when CO₂ from the atmosphere dissolves in water to form carbonic acid. youtube.com This weak acid can then dissociate, releasing a hydron ion and forming a bicarbonate ion. youtube.com The bicarbonate ion can further dissociate into a carbonate ion and another hydron ion. youtube.com These reactions are reversible, allowing the system to absorb or release hydron ions to buffer against pH changes. uwa.edu.au

CO₂ (g) ⇌ CO₂ (aq) CO₂ (aq) + H₂O (l) ⇌ H₂CO₃ (aq) H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq) HCO₃⁻ (aq) ⇌ H⁺ (aq) + CO₃²⁻ (aq)

An increase in atmospheric CO₂ leads to more dissolved CO₂, pushing the equilibrium towards the formation of carbonic acid and subsequently increasing the concentration of hydron ions, which lowers the pH—a phenomenon known as ocean acidification. niwa.co.nzhawaii.edu While the ocean's buffering system can mitigate this to some extent, the rapid increase in atmospheric CO₂ is overwhelming this capacity. hawaii.edutimescavengers.org The current average pH of the ocean surface is around 8.1, which is alkaline, but it has decreased from a pre-industrial level of 8.2. des.qld.gov.auniwa.co.nz

Redox Conditions and Hydron-Hydroxide Participation

Redox (oxidation-reduction) reactions, which involve the transfer of electrons, are fundamental to many biogeochemical processes in natural waters and soils. vaia.comquora.com The pH of the environment, dictated by the concentrations of hydron and hydroxide, plays a crucial role in these reactions. vaia.comfrontiersin.org

Many redox reactions involve the consumption or production of hydron ions. frontiersin.org For example, in acidic soils with a high concentration of hydrogen ions, redox processes can be enhanced due to the greater availability of electrons. vaia.com Conversely, alkaline conditions can inhibit these processes. vaia.com The Nernst equation describes how the potential of a redox reaction varies with pH when protons are involved. nih.gov For a one-electron, one-proton process, the potential changes by 59 millivolts for every one-unit change in pH at standard temperature. nih.gov

Proton-coupled electron transfer (PCET) is a common mechanism where an electron and a proton are transferred, often in a concerted step. nih.govmarquette.edu This is central to many biological and environmental processes, including the reduction of oxygen to water. nih.gov In some cases, redox reactions themselves can influence the pH of a system, though in most natural waters, the carbonate and silicate (B1173343) systems have a more dominant pH-controlling effect. acs.org

Interaction with Biomacromolecules and Fundamental Biological Relevance

The concentrations of hydronium (the hydrated form of a hydron, often represented as H₃O⁺) and hydroxide are of paramount importance in biological systems, profoundly influencing the structure, stability, and function of essential biomacromolecules like proteins.

Role of Hydronium and Hydroxide in Protein Function and Stability

Every protein has an isoelectric point (pI), which is the pH at which the net charge of the protein is zero. iastate.edu At this pH, a protein is typically least soluble and may precipitate or aggregate. iastate.edutrialtusbioscience.com When the pH of the solution is below the protein's pI, the protein will have a net positive charge; when the pH is above the pI, it will have a net negative charge. iastate.edu These charge alterations can disrupt the intricate network of electrostatic interactions and hydrogen bonds that maintain the protein's three-dimensional structure, potentially leading to denaturation and loss of function. researchgate.netchemcu.org

Most enzymes, which are proteins that catalyze biochemical reactions, have an optimal pH range for their activity. researchgate.net Deviations from this optimal pH can lead to a decrease in catalytic efficiency or complete inactivation. researchgate.net For many enzymes, the optimal pH for activity is correlated with the pH at which they exhibit maximum stability. nih.gov

Table 2: pH Optima for Activity and Stability of Select Proteins

Protein Organism/Source pH Optimum (Activity) pH Optimum (Stability) Reference
SUMO Protease Recombinant 5.5 - 9.5 Not specified trialtusbioscience.com
PSC Protease Recombinant 7.0 - 8.0 Not specified trialtusbioscience.com
Isatin Hydrolase Pseudomonas sp. ~8.0 Not specified nih.gov

This table illustrates the varying pH requirements for different proteins.

Proton Wire Mechanisms in Biological Channels

Proton transport across biological membranes is a vital process in cellular energy production and signaling. osti.gov This transport often occurs through specialized protein channels via a "proton wire" mechanism. nih.govusp.br A proton wire is a chain of hydrogen-bonded water molecules and sometimes polar amino acid residues that spans the channel. nih.govusp.br

The mechanism of proton transport along these wires is often described by the Grotthuss mechanism. researchgate.nettaylorandfrancis.com Instead of a single proton traversing the entire length of the channel, a proton from one end "hops" onto the adjacent water molecule in the wire, which in turn causes a cascade of proton hops along the chain, resulting in the release of a different proton at the other end. osti.govusp.br This process is incredibly fast and efficient. nih.gov A similar mechanism can describe the movement of a "proton hole" (hydroxide ion) in the opposite direction. researchgate.netnih.gov

The structure of the protein channel is crucial for facilitating this process. Some channels, like gramicidin (B1672133) A, form a narrow pore filled with a single file of water molecules that act as a proton wire. nih.govnih.gov The protein environment can influence the dynamics of the water wire and the rate of proton translocation. nih.gov In some cases, proteins can create transient water wires to conduct protons through otherwise hydrophobic regions. biorxiv.orgresearchgate.net Conversely, proteins like aquaporins are designed to transport water while excluding protons, which they achieve by disrupting the continuous hydrogen-bonding network necessary for a proton wire. uiuc.edulsbu.ac.uk

pH Homeostasis Mechanisms in Cellular Environments

The maintenance of a stable intracellular pH (pHi) is critical for the normal functioning of cellular processes, as even minor fluctuations can significantly impact enzyme activity and protein stability. wikipedia.orgfiveable.menih.gov Cells have evolved sophisticated mechanisms to regulate their internal pH, which typically ranges from 7.0 to 7.4, though this can vary between different tissues and organelles. wikipedia.org These regulatory systems work to counteract the acid-producing effects of metabolic activities and changes in the extracellular environment.

Three principal mechanisms contribute to pH homeostasis within cells:

Intrinsic Buffering: The cytoplasm contains a variety of molecules that can act as weak acids or bases, binding or releasing hydrons (H⁺) to resist changes in pH. nih.gov Proteins are the most significant contributors to this intrinsic buffering capacity, accounting for a substantial portion of the cell's ability to absorb excess acid or base. oregonstate.educationntu.edu.sgfiveable.me Amino acids, the building blocks of proteins, have both acidic (carboxyl) and basic (amino) groups that can accept or donate protons. ntu.edu.sgjove.com The phosphate (B84403) buffer system, composed of dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻), is another crucial intracellular buffer. medictests.comfiveable.me It plays a vital role in maintaining pH within the intracellular fluid by neutralizing excess hydroxide (OH⁻) or hydron ions. wikipedia.orgmedictests.com

Transmembrane Transport of Acid/Base Equivalents: Cells actively regulate their pHi by transporting ions across the plasma membrane. nih.gov Several transporter proteins are involved in this process. Acid extruders, such as the Na⁺/H⁺ exchanger (NHE) and the Na⁺-HCO₃⁻ cotransporter (NBC), remove H⁺ from the cell to counteract acidification. nih.gov Conversely, acid loaders like the Cl⁻/HCO₃⁻ anion exchanger (AE) help to mitigate intracellular alkalization. nih.gov

Metabolic Regulation: Cellular metabolism itself can be adjusted to control the production or consumption of acidic and basic molecules. For instance, under acidic conditions, some bacteria can increase the expression of enzymes that consume protons. nih.gov

The bicarbonate buffer system, while being the primary buffer in the blood, also plays a significant role in stabilizing the intracellular pH of certain cells, such as epithelial cells in the stomach and duodenum, by neutralizing gastric acid. wikipedia.orgebsco.com The efficiency of these buffering systems is remarkable; chemical buffers in the blood can adjust pH in seconds, while respiratory and renal systems provide slower but more sustained regulation. oregonstate.educationlibretexts.org

The following table summarizes the key buffer systems and their primary sites of action:

Buffer SystemPrimary LocationMechanism of Action
Protein Buffers Intracellular Fluid, Blood PlasmaAmino acid side chains can accept or donate H⁺ ions. oregonstate.educationntu.edu.sgjove.com
Phosphate Buffer Intracellular Fluid, UrineDihydrogen phosphate (weak acid) and hydrogen phosphate (weak base) exchange H⁺. medictests.comfiveable.me
Bicarbonate Buffer Blood, Extracellular Fluid, some intracellular locationsEquilibrium between carbonic acid (H₂CO₃) and bicarbonate (HCO₃⁻) neutralizes acids and bases. fiveable.mewikipedia.orgebsco.com

Geochemical and Atmospheric Chemistry of Hydron and Hydroxide

The influence of hydron and hydroxide extends beyond biological systems, playing a pivotal role in geochemical processes that shape the Earth's surface and in the chemical reactions occurring in the atmosphere.

Mineral-Water Interface Reactions Involving Hydroxide

The interaction between water and minerals is a fundamental process in geochemistry, driving the chemical weathering of rocks and the formation of soils. Hydroxide ions are key reactants in these processes, particularly in the hydrolysis of silicate minerals. libretexts.org

When silicate minerals come into contact with water, a hydrolysis reaction occurs where water molecules split, leading to the release of hydroxide ions (OH⁻) and an increase in the pH of the surrounding water. libretexts.orggeoscienceworld.org This process is exemplified by the weathering of orthoclase, a common feldspar (B12085585) mineral:

KAlSi₃O₈ (Orthoclase) + H₂O ⇌ HAlSi₃O₈ (Al-silicate mineral) + K⁺ + OH⁻ libretexts.org

The released hydroxide ions can then participate in further reactions. For instance, the dissolution of silicate minerals can be significantly enhanced in strongly basic solutions. pnas.org This principle is being explored for carbon dioxide mitigation strategies, where the electrolytic dissolution of silicate minerals in the presence of a strong catholyte (high pH) generates metal hydroxides that can react with and sequester atmospheric CO₂. pnas.org

The rate of these weathering reactions is influenced by several factors, including the mineral's composition and the surface area exposed to water. libretexts.org The presence of cations within the mineral structure, such as K⁺, Na⁺, Mg²⁺, and Ca²⁺, can also affect the reaction, as these ions can migrate out into the water. geoscienceworld.org

Atmospheric Aerosol Chemistry and Hydronium Formation

In the atmosphere, hydronium ions (H₃O⁺) are central to the chemistry of aerosols, which are tiny liquid or solid particles suspended in the air. These aerosols can form from both natural and anthropogenic sources and have significant impacts on climate and air quality.

A key process in atmospheric aerosol formation is the reaction of gas-phase molecules with water to form acids, which then lead to the formation of hydronium ions. Nitric acid (HNO₃) is a major component of atmospheric aerosols. oecd.orgresearchgate.net It dissolves in water to form hydronium and nitrate (B79036) ions. sanat-sabz.com The extent of this dissociation at the surface of aqueous aerosols is a critical factor in heterogeneous atmospheric chemistry. researchgate.net

Theoretical studies have investigated the interactions between nitronium ions (NO₂⁺), water, nitric acid, and hydronium ions in small water clusters, which serve as models for atmospheric aerosols. worldscientific.com These studies show that the stability of the resulting clusters depends on their size, with nitric acid-hydronium ion-water clusters being favored in larger clusters. worldscientific.com Research has also explored the uptake of nitric acid by hydrated hydronium ion clusters, finding that the attachment of nitric acid to these clusters is an exothermic process. acs.org

The formation of hydronium in aerosols is not limited to nitric acid. Other strong acids, such as sulfuric acid, also contribute to the acidity of atmospheric particles and the formation of hydronium salts. wikipedia.org

Interstellar Hydronium Chemistry

Hydronium ions are surprisingly abundant in the interstellar medium (ISM), the vast, low-density space between stars. wikipedia.orgwikipedia.org They have been detected in both diffuse and dense molecular clouds, as well as in the plasma tails of comets. wikipedia.orgastrochymist.org The presence of H₃O⁺ in these environments provides crucial insights into the chemical processes that lead to the formation of water and other complex molecules in space.

The formation of interstellar hydronium is initiated by the ionization of molecular hydrogen (H₂) by cosmic rays, which produces H₂⁺. wikipedia.org This ion then reacts with other H₂ molecules to form H₃⁺, a highly reactive species that acts as a universal proton donor. pnas.org H₃⁺ readily protonates other atoms and molecules, initiating a chain of reactions that lead to the formation of more complex species. pnas.org For example, the protonation of an oxygen atom leads to a series of hydrogen abstraction reactions with H₂ to ultimately form hydronium:

HO⁺ + H₂ → H₂O⁺ + H

H₂O⁺ + H₂ → H₃O⁺ + H pnas.org

Hydronium plays a critical role in interstellar chemistry because its subsequent dissociative recombination can produce either hydroxide (OH) or water (H₂O), both of which are key molecules in the cooling of dense molecular gases, a necessary step for star formation. wikipedia.org Astronomers study the abundance of hydronium to better understand the abundance of water in various interstellar environments. wikipedia.orgarxiv.org

Observations of hydronium have been made in numerous interstellar regions, including Sagittarius B2, Orion OMC-1, and the comet Hale-Bopp. wikipedia.org The detection of H₃O⁺ provides a valuable tool for probing the physical and chemical conditions of these distant environments, including the cosmic-ray ionization rate and the molecular hydrogen fraction. arxiv.org

The following table presents some of the key reactions involving the formation and destruction of interstellar hydronium:

Reaction TypeReaction
Formation H₂⁺ + H₂ → H₃⁺ + H
H₃⁺ + O → OH⁺ + H₂
OH⁺ + H₂ → H₂O⁺ + H
H₂O⁺ + H₂ → H₃O⁺ + H
Destruction H₃O⁺ + e⁻ → H₂O + H
H₃O⁺ + e⁻ → OH + H₂

This table provides a simplified overview of the complex reaction network.

Emerging Research Directions and Future Outlook

Advanced Materials for Proton and Hydroxide (B78521) Conduction

The development of novel electrolyte materials with enhanced ionic conductivity, stability, and cost-effectiveness is a primary driver of innovation in energy technologies. Research is focused on creating sophisticated polymer membranes and liquid systems tailored for efficient H⁺ and OH⁻ transport.

Proton exchange membrane fuel cells (PEMFCs) are a highly promising clean energy technology, but their widespread adoption is often hindered by the cost and performance limitations of the proton exchange membrane (PEM). researchgate.netfrontiersin.org The benchmark material, Nafion, a perfluorosulfonic acid (PFSA) polymer, offers high proton conductivity and durability but is expensive and requires hydration to function, limiting operating temperatures to below 100°C. frontiersin.orgmdpi.com To overcome these issues, research is exploring alternative materials such as sulfonated polyether ether ketone (SPEEK) and polybenzimidazole (PBI), which are more cost-effective and can operate at higher temperatures. mdpi.com

A significant area of emerging research is the use of ionic liquids (ILs) as electrolytes or additives in PEMs. chalmers.semdpi.com Protic ionic liquids (PILs), which are formed by proton transfer between a Brønsted acid and base, are particularly promising. chalmers.seelectrochem.org They consist entirely of ions, giving them high ionic conductivity and negligible vapor pressure, which allows for anhydrous (water-free) proton conduction at elevated temperatures. electrochem.org This circumvents the water management issues associated with traditional PEMs. chalmers.se The proton conduction in these systems can occur through both the standard diffusion of proton-carrying cations (vehicular mechanism) and proton hopping between ions (Grotthuss mechanism). mdpi.com Researchers are investigating various alkylimidazolium and other organic amine-based ILs to optimize conductivity and thermal stability. electrochem.orgrsc.org

Membrane/System TypeKey FeaturesReported Proton Conductivity (S/cm)Operating Temperature (°C)Primary Conduction Mechanism
Nafion (PFSA)High conductivity with hydration, benchmark material. mdpi.com~0.1 (at ~80°C, hydrated)50-80 mdpi.comVehicular & Grotthuss (water-assisted) chalmers.se
Polybenzimidazole (PBI)High thermal stability, often doped with acid (e.g., H₃PO₄). mdpi.comVaries with doping, can exceed 0.1>100 (anhydrous)Grotthuss & Vehicular mdpi.com
Protic Ionic Liquids (PILs)Anhydrous conduction, low vapor pressure, high thermal stability. chalmers.seelectrochem.org10⁻⁴ to >10⁻² mdpi.comelectrochem.orgAmbient to >130 electrochem.orgVehicular & Grotthuss mdpi.com
MOF-808-IMDCMetal-Organic Framework with imidazole (B134444) groups creating proton pathways. rsc.org1.11 x 10⁻² (at 80°C, 98% RH) rsc.orgUp to 80 rsc.orgGrotthuss & Vehicular rsc.org

Alkaline anion-exchange membrane fuel cells (AEMFCs) are gaining significant attention because they offer several advantages over PEMFCs. frontiersin.org Notably, the kinetics of the oxygen reduction reaction are faster in alkaline media, and AEMFCs allow for the use of non-precious metal catalysts (e.g., silver, nickel), which drastically reduces costs. mdpi.com In these cells, a solid polymer anion-exchange membrane (AEM), also known as a hydroxide exchange membrane (HEM), transports hydroxide ions from the cathode to the anode. mdpi.comwikipedia.org

However, AEMs face two major challenges: lower ionic conductivity compared to PEMs (as OH⁻ mobility is intrinsically lower than H⁺ mobility) and insufficient chemical stability of the polymer backbone and cationic functional groups in the highly alkaline environment. mdpi.comresearchgate.netarxiv.org Much research is focused on designing more robust AEMs. frontiersin.org This includes developing polymers with stable cationic groups, such as quaternary ammonium (B1175870) (QA) cations confined in heterocyclic structures (e.g., piperidine-based), which show enhanced stability at high temperatures and in strong alkaline solutions. researchgate.net Another key strategy is to create well-defined hydrophilic/hydrophobic micro-phase separation within the membrane. frontiersin.org This morphology helps to form efficient water channels that facilitate hydroxide transport, improving conductivity without compromising the mechanical stability of the membrane. frontiersin.orgarxiv.org

Membrane Material/TypeKey FeaturesReported Hydroxide Conductivity (S/cm)Primary Challenge
Quaternary Ammonium (QA) Functionalized PolymersMost common type; stability is a major research focus. researchgate.net10⁻² to >10⁻¹Cation degradation in alkaline conditions. researchgate.net
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)A common polymer backbone for AEMs. wikipedia.orgVaries with functionalization and hydration.Balancing conductivity and mechanical strength. arxiv.org
Layered Double Hydroxide (LDH) Composite MembraneUniform interlayer galleries assist OH⁻ transport. nih.gov7.5 x 10⁻² nih.govIntegrating into durable, large-scale membranes. nih.gov
Metal-Organic Framework (MOF)-based AEMsPorous crystalline structure offers designable channels. researchgate.netUp to 0.49 (at 90°C) for MOF-based conductors. researchgate.netStability in highly alkaline environments. researchgate.net

Proton Exchange Membranes and Ionic Liquid Systems

Novel Methodologies for Real-Time Observation

Understanding the fundamental mechanisms of hydron (B225902) and hydroxide transport requires experimental tools that can capture events on their natural time and length scales—femtoseconds and angstroms.

The transport of hydrons and hydroxide ions, particularly via the Grotthuss "hopping" mechanism, involves the breaking and forming of covalent bonds on a femtosecond (10⁻¹⁵ s) timescale. nih.gov Femtosecond X-ray free-electron lasers (XFELs) are revolutionary tools that produce ultrabright, ultrashort X-ray pulses capable of probing these ultrafast dynamics directly. aip.orgrsc.org

Using pump-probe techniques, an optical laser pulse (pump) initiates a chemical process (like ionization or excitation), and a precisely delayed X-ray pulse (probe) investigates the subsequent structural evolution of the molecules. rsc.org Techniques such as time-resolved X-ray liquidography (TRXL) and table-top water-window X-ray absorption spectroscopy can track changes in the electronic structure and nuclear arrangement with elemental and site-specificity. nih.govrsc.org For example, studies on ionized urea (B33335) dimers in water have successfully tracked femtosecond proton transfer, revealing the coupled electronic and nuclear dynamics of the process in its natural liquid environment. nih.govresearchgate.net These methods provide direct experimental snapshots of ion solvation, transport, and the associated molecular rearrangements that were previously only accessible through theory. nih.gov

To obtain a precise, fundamental understanding of the intrinsic structures and interactions of hydron and hydroxide ions, it is crucial to study them in simplified, isolated environments, free from the complexities of the bulk phase. Cryogenic ion spectroscopy is a powerful technique for this purpose. tandfonline.com Ions of interest, such as the Zundel cation (H₅O₂⁺) or hydrated hydroxide clusters, are generated, mass-selected, and then cooled to cryogenic temperatures (as low as ~5 K) inside an ion trap. aip.orgtandfonline.com

At these low temperatures, the ions are often "tagged" with a weakly bound, inert messenger atom like helium or neon. aip.org The vibrational spectrum of the cold ion is then measured by irradiating it with an infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs a photon, heats up, and ejects the messenger tag. tandfonline.com By monitoring the loss of the tag as a function of laser frequency, a high-resolution vibrational spectrum of the isolated ion is obtained. aip.org This technique provides benchmark data on the geometry and hydrogen-bonding networks of fundamental species, which is essential for validating and refining theoretical models. tandfonline.comresearchgate.net

Femtosecond X-ray Lasers for Probing Ultrafast Dynamics

Theoretical Advancements and Multiscale Modeling

Computational modeling is an indispensable tool for interpreting experimental data and predicting the behavior of complex systems. For hydron and hydroxide transport, the challenge lies in bridging vast time and length scales, from the quantum mechanics of a single proton hop to the macroscopic diffusion through a membrane. arxiv.orguchicago.edu

Multiscale modeling has emerged as a critical approach to tackle this challenge. researchgate.netmdpi.com These methods combine several simulation techniques, each suited for a different scale:

Ab Initio Molecular Dynamics (AIMD): Based on quantum mechanics, AIMD can accurately simulate bond-breaking and bond-forming events, making it essential for modeling the Grotthuss hopping mechanism. arxiv.org However, it is computationally expensive and limited to very short timescales (picoseconds). arxiv.org

Reactive Force Fields (e.g., ReaxFF): These are advanced classical models that can approximate chemical reactions, allowing for the simulation of Grotthuss transport over longer timescales than AIMD. mdpi.comacs.org

Classical (Non-Reactive) Force Fields: These are used to model the vehicular transport mechanism and to equilibrate the larger-scale structure of systems like polymer membranes, capturing phenomena like water channel formation over nanoseconds. arxiv.orgmdpi.com

By passing information between these different levels of theory, researchers can build a comprehensive picture of ion transport. mdpi.com These models have been instrumental in showing that hydroxide transport in AEMs involves significant contributions from both vehicular and Grotthuss mechanisms and that the activation barrier for hydroxide diffusion is higher than for proton diffusion in PEMs. uchicago.eduacs.org Such insights are crucial for the rational, "materials-by-design" approach to developing next-generation membranes. researchgate.net

Development of Reactive Force Fields

Interdisciplinary Approaches to Hydron-Hydroxide Research

The complexity of the hydron-hydroxide system necessitates a convergence of expertise from multiple scientific fields. The synergy between chemistry, physics, and materials science is driving new discoveries and applications. uibk.ac.at

The distinct perspectives of chemistry, physics, and materials science create a powerful framework for advancing hydron-hydroxide research.

Chemistry: Provides the foundational understanding of molecular structure, bonding, and reaction mechanisms. uibk.ac.at Chemical principles are essential for interpreting phenomena like the Grotthuss mechanism, acid-base neutralization, and the role of hydrogen bonding networks in proton and hydroxide transport. pnas.orgresearchgate.net

Physics: Contributes advanced experimental and theoretical tools. High-resolution mass spectrometry and laser spectroscopy are used to probe chemical reactions under idealized conditions. uibk.ac.at From a theoretical standpoint, physics provides the quantum mechanical framework for calculating electronic structures and simulating molecular dynamics. uibk.ac.at

Materials Science: Applies the fundamental knowledge from chemistry and physics to design and develop new functional materials. uibk.ac.ateuropean-mrs.com This is particularly relevant in the field of green hydrogen production, where understanding the interaction of water, hydron, and hydroxide ions with catalyst surfaces is critical. rsc.orgacs.org Research in this area focuses on developing advanced materials like layered double hydroxides (LDHs) and solid oxide electrolysis cells (SOECs) for more efficient water electrolysis. rsc.orgrsc.orgclemson.edu The synergy of metals and tunable electronic structures in LDH-based catalysts, for example, is a key area of investigation for improving hydrogen production. rsc.orgrsc.org

This interdisciplinary approach is crucial for tackling major challenges like developing a sustainable hydrogen economy, which requires innovations in materials for hydrogen production, storage, and use. umich.eduenergy.govbham.ac.uk

Recent research, enabled by the interdisciplinary and computational advances described above, is challenging and refining long-held views on the behavior of hydron and hydroxide in water.

Concerted Recombination Mechanism: Ab initio molecular dynamics simulations have revealed that the neutralization of hydronium and hydroxide is not a simple stepwise proton transfer as depicted in many textbooks. pnas.org Instead, the process involves a collective compression of the "water wire" bridging the two ions, which triggers a concerted, simultaneous jump of multiple protons. pnas.org This event occurs rapidly, in about 0.5 picoseconds. pnas.org

Anomalous Diffusion Mechanisms: It is well-known that hydronium and hydroxide ions have anomalously high mobility in water. acs.org However, recent studies suggest their transport mechanisms are fundamentally different. While hydronium migrates efficiently via the Grotthuss proton transfer mechanism, hydroxide transport appears to rely more on standard Brownian molecular diffusion, with proton transfer being significantly less efficient. researchgate.net

Observation of an Associative State: Using a combination of resonant inelastic soft X-ray scattering (RIXS) and quantum dynamical simulations, researchers have observed a previously unknown associative state in the hydroxide ion. acs.org This state forms when a proton from a neighboring water molecule is attracted to the electronically excited hydroxide ion, initiating a proton transfer. acs.org This discovery provides new insights into chemical bonding and reaction dynamics in aqueous environments. acs.org

Role of Water Structure Anomalies: Rigorous analysis of simulation results has identified that anomalies within the water structure can act as initiators for the hydronium-hydroxide neutralization reaction. researchgate.net This finding suggests new paradigms for controlling and catalyzing chemical reactions by manipulating the local water environment. researchgate.net

Interactive Table: Emerging Paradigms in Hydron-Hydroxide Reactivity Click on the headers to sort the data.

FindingTraditional ViewNew ParadigmReference
H₃O⁺-OH⁻ RecombinationStepwise proton transfer (Grotthuss mechanism). pnas.orgCollective compression of the water wire triggers a concerted, multi-proton jump. pnas.org pnas.org
OH⁻ DiffusionPrimarily Grotthuss-type structural diffusion, similar to H₃O⁺. researchgate.netTransport involves a significant contribution from molecular Brownian diffusion; proton transfer is less efficient than for H₃O⁺. researchgate.net researchgate.net
OH⁻ ReactivityGround-state proton exchange with surrounding water. acs.orgAn electronically excited associative state can form, actively pulling a proton from a neighboring water molecule. acs.org acs.org
Reaction InitiationReaction driven by random collision of ions.Anomalies in the local water structure can serve as nucleation events that initiate the reaction. researchgate.net researchgate.net

Q & A

Q. How can hydron (H⁺) and hydroxide (OH⁻) ions be experimentally distinguished in aqueous systems?

Methodological approaches include:

  • Conductivity measurements : Hydron ions exhibit higher mobility than hydroxide ions, affecting conductivity trends in acidic vs. basic solutions. Pair with pH titration to correlate ion concentration changes .
  • Spectroscopic techniques : Use infrared (IR) spectroscopy to identify O-H stretching frequencies (hydroxide: ~3600–3700 cm⁻¹; hydron in H₃O⁺: ~2900–3500 cm⁻¹) .
  • Isotopic labeling : Track hydron migration via deuterium (²H) substitution in NMR studies .

Q. What standardized protocols exist for measuring hydroxide ion concentration in complex matrices (e.g., biological fluids, environmental samples)?

  • Potentiometric titration : Use calibrated pH electrodes with automated titrators to neutralize OH⁻ in samples. Validate with certified reference materials (CRMs) for accuracy .
  • Colorimetric assays : Employ indicators like phenolphthalein (pH 8.2–10.0) or automated systems (e.g., spectrophotometric detection of OH⁻-induced chromogenic reactions) .
  • Ion chromatography : Separate and quantify OH⁻ alongside other anions using suppressed conductivity detection .

Q. What safety protocols are critical when handling concentrated hydroxide solutions (e.g., NaOH, KOH)?

  • Material compatibility : Use corrosion-resistant equipment (e.g., PTFE, HDPE) to prevent leaks or reactions .
  • Ventilation and PPE : Ensure fume hoods for aerosolized hydroxide handling and wear acid/base-resistant gloves and goggles .
  • Emergency neutralization : Maintain citric acid or vinegar (acetic acid) for spill neutralization; document incident reports for institutional safety reviews .

Advanced Research Questions

Q. How can contradictory solubility data for metal hydroxides (e.g., Fe(OH)₃, Al(OH)₃) be resolved across studies?

  • Controlled experimental replication : Standardize parameters (temperature, ionic strength, CO₂ exclusion) to minimize environmental variability .
  • Advanced characterization : Use X-ray diffraction (XRD) to confirm hydroxide phase purity and dynamic light scattering (DLS) to assess colloidal stability .
  • Data harmonization : Apply the IUPAC Solubility Data Series guidelines to reconcile discrepancies and report uncertainties (e.g., ±5% confidence intervals) .

Q. What methodologies optimize hydroxide ion participation in catalytic cycles (e.g., water splitting, organic synthesis)?

  • In situ spectroscopy : Monitor OH⁻ intermediates via Raman or UV-vis spectroscopy during electrocatalysis to correlate activity with surface hydroxide coverage .
  • Computational modeling : Use density functional theory (DFT) to predict hydroxide adsorption energies on catalyst surfaces (e.g., NiFe hydroxides for OER) .
  • Kinetic isotope effects (KIE) : Compare reaction rates with H₂O vs. D₂O to elucidate hydroxide’s role in proton-coupled electron transfer (PCET) mechanisms .

Q. How can hydron/hydroxide dynamics be quantified in non-aqueous solvents (e.g., DMSO, ethanol)?

  • Acid-base titrations in non-aqueous media : Use Hammett acidity functions or reference electrodes calibrated for non-aqueous systems (e.g., Ag/AgCl in acetonitrile) .
  • NMR chemical shifts : Track hydron exchange rates using ¹H NMR line-shape analysis in aprotic solvents .
  • Conductivity and dielectric constant measurements : Correlate ion mobility with solvent polarity to model hydroxide stabilization .

Q. What strategies address reproducibility challenges in hydroxide-dependent enzymatic assays (e.g., phosphatase activity)?

  • Buffer standardization : Use Tris or carbonate buffers at fixed ionic strengths to minimize pH drift during assays .
  • Inter-laboratory calibration : Participate in round-robin studies to validate assay protocols and share raw data via repositories (e.g., Zenodo) .
  • Error propagation analysis : Quantify uncertainties from hydroxide concentration, temperature, and enzyme purity using Monte Carlo simulations .

Methodological Best Practices

Q. How should hydron/hydroxide-related data be documented for reproducibility?

  • Detailed experimental logs : Record reagent purity (e.g., ≥99.99% NaOH), equipment calibration dates, and environmental conditions (humidity, temperature) .
  • Supporting information : Provide raw titration curves, spectral data, and statistical analyses in supplementary materials, formatted as machine-readable files (e.g., .csv) .
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like ChemRxiv or IUPAC databases .

Q. What statistical methods are appropriate for analyzing hydroxide-dependent reaction kinetics?

  • Non-linear regression : Fit rate equations (e.g., pseudo-first-order) to time-resolved data using software like Origin or Python’s SciPy .
  • Error-weighted fitting : Assign uncertainties based on instrument precision (e.g., ±0.01 pH units) to improve parameter estimation .
  • Sensitivity analysis : Test model robustness by varying hydroxide concentration inputs within experimental error ranges .

Data Integration and Knowledge Gaps

Q. How can hydron/hydroxide behavior be integrated into multi-scale models (e.g., atmospheric chemistry, battery electrolytes)?

  • Multi-physics simulations : Couple molecular dynamics (MD) with continuum models to predict hydroxide transport in heterogeneous systems .
  • Machine learning : Train models on datasets like the NIST Solubility Database to predict hydroxide solubility in novel solvents .
  • Cross-disciplinary collaboration : Partner with computational chemists and engineers to validate models against experimental benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.